molecular formula C19H12F5N3O3S B12385418 Hsd17B13-IN-90

Hsd17B13-IN-90

Cat. No.: B12385418
M. Wt: 457.4 g/mol
InChI Key: LXHNQQFWUDZRPW-UHFFFAOYSA-N
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Description

Hsd17B13-IN-90 is a compound that acts as an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is associated with lipid metabolism in the liver and has been implicated in various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis. The inhibition of hydroxysteroid 17-beta dehydrogenase 13 by this compound has shown potential therapeutic benefits in the treatment of these liver conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-90 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-90 primarily undergoes reactions typical of organic compounds, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent choice, depend on the desired reaction and the nature of the intermediate compounds .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Hsd17B13-IN-90 has several scientific research applications, including:

Mechanism of Action

Hsd17B13-IN-90 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the formation of lipid droplets and decreases lipid accumulation in the liver. This mechanism helps to alleviate the symptoms of liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .

Comparison with Similar Compounds

Similar Compounds

    Hydroxysteroid 17-beta dehydrogenase 11 inhibitors: These compounds also target enzymes involved in steroid metabolism but have different specificities and effects.

    Hydroxysteroid 17-beta dehydrogenase 14 inhibitors: Similar in function but target different isoforms of the enzyme.

Uniqueness

Hsd17B13-IN-90 is unique in its high specificity for hydroxysteroid 17-beta dehydrogenase 13, making it a valuable tool for studying this enzyme’s role in liver diseases. Its ability to inhibit lipid droplet formation and reduce lipid accumulation sets it apart from other inhibitors targeting different isoforms .

Properties

Molecular Formula

C19H12F5N3O3S

Molecular Weight

457.4 g/mol

IUPAC Name

4-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H12F5N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29)

InChI Key

LXHNQQFWUDZRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)F)O)F)C(F)(F)F

Origin of Product

United States

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